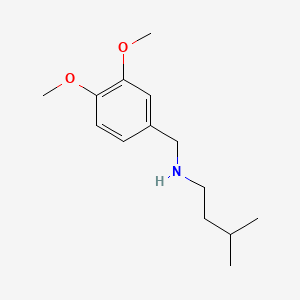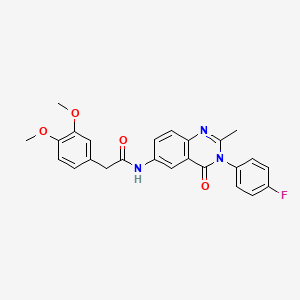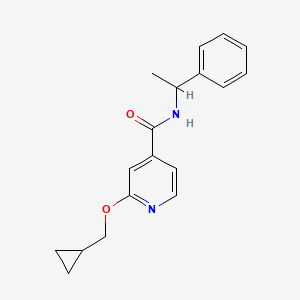
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide, also known as CPI-1189, is a small molecule drug that has shown potential for the treatment of various diseases. It belongs to the class of isonicotinamide derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is not fully understood. However, it has been shown to modulate the activity of various signaling pathways such as the NF-κB and MAPK pathways. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, fibrosis, and tumor growth in animal models. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has also been shown to reduce the production of various cytokines and chemokines. Additionally, 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have a protective effect on various organs such as the lungs and liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is its ability to modulate multiple signaling pathways. This makes it a potential candidate for the treatment of diseases with complex pathophysiology. Additionally, 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have a good safety profile in animal studies.
One of the limitations of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide. One direction is to optimize the synthesis method to increase the yield and solubility of the compound. Another direction is to further investigate the mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide to identify its molecular targets. Additionally, future studies could focus on the potential therapeutic applications of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide in various diseases such as cancer and fibrosis.
Conclusion:
In conclusion, 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is a small molecule drug that has shown potential for the treatment of various diseases. It has been extensively studied for its pharmacological properties, and its mechanism of action is not fully understood. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. It has several advantages and limitations for lab experiments, and there are several future directions for the research on 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide involves the reaction of 2-(cyclopropylmethoxy)nicotinoyl chloride with 1-phenylethylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is reported to be around 50%.
Applications De Recherche Scientifique
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been tested in various animal models of diseases such as rheumatoid arthritis, pulmonary fibrosis, and cancer. It has also been tested in vitro for its effects on various cell lines.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-5-3-2-4-6-15)20-18(21)16-9-10-19-17(11-16)22-12-14-7-8-14/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWEQPYHBPXOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

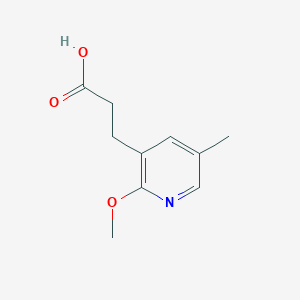
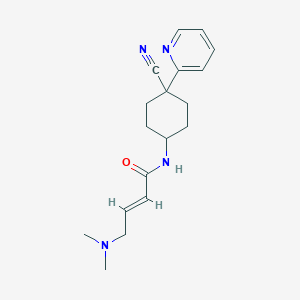

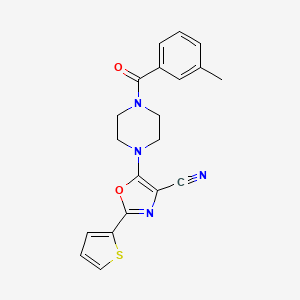

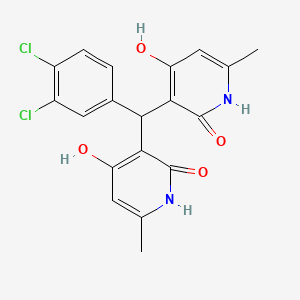
![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389340.png)
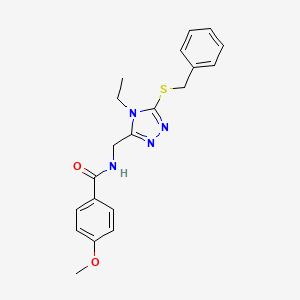
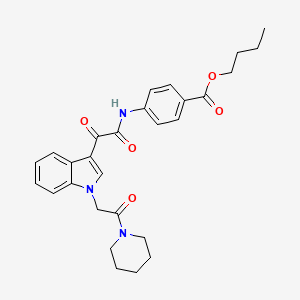
![6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2389347.png)
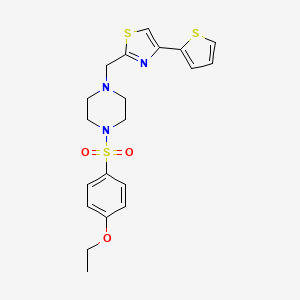
![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)
